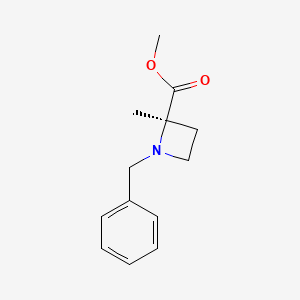

methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate

Description

Properties

IUPAC Name |

methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-13(12(15)16-2)8-9-14(13)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGWMCHHETIEPNT-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCN1CC2=CC=CC=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, the reaction of an amino alcohol with a suitable electrophile can lead to the formation of the azetidine ring.

Introduction of the Benzyl Group: The benzyl group can be introduced through nucleophilic substitution reactions. Benzyl halides are commonly used as electrophiles in these reactions.

Esterification: The carboxylate group is introduced through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azetidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms added to the molecule.

Substitution: Substituted azetidine derivatives with various functional groups replacing the benzyl group.

Scientific Research Applications

Medicinal Chemistry

Neurotrophic and Anti-inflammatory Properties

Research indicates that azetidine derivatives, including methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate, may exhibit neurotrophic effects and potential therapeutic benefits for metabolic and inflammatory diseases. A patent (WO2012098033A1) highlights the utility of such compounds in treating conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) due to their ability to modulate inflammatory pathways .

Case Studies

- Chronic Inflammatory Diseases : Studies have shown that azetidine derivatives can influence cytokine production, which is crucial in managing chronic inflammatory conditions. For instance, compounds similar to this compound have been tested for their efficacy in reducing inflammation markers in animal models .

Synthetic Chemistry

Building Block for Complex Molecules

this compound serves as a versatile building block in the synthesis of more complex organic molecules. Its structure allows for various modifications that can lead to the development of new pharmaceuticals.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Alkylation Reactions : Utilizing benzyl halides to introduce the benzyl group onto the azetidine ring.

- Carboxylation : The introduction of carboxylic acid functionalities via carbon dioxide or carbon monoxide reactions.

Applications in Drug Development

Protein Degraders

Recent advancements have highlighted the role of this compound as a component in developing protein degraders. These compounds are designed to selectively target and degrade specific proteins associated with diseases, offering a novel therapeutic approach .

Case Study Example

In drug discovery, researchers have utilized this compound to create targeted protein degraders that can modulate cellular pathways by degrading proteins involved in cancer progression. This application is particularly promising in oncology, where selective degradation of oncogenic proteins can lead to improved treatment outcomes .

Mechanism of Action

The mechanism of action of methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl group may enhance the compound’s binding affinity to its targets, while the ester group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

- Ring Size Effects : Smaller azetidine rings (4-membered) impose greater ring strain compared to piperidine (6) or pyrrolidine (5), influencing reactivity and conformational stability. For example, azetidines are more prone to ring-opening reactions under acidic conditions .

- Functional Group Diversity: The presence of a cyano group in benzyl (2R)-2-cyano-2-ethylpyrrolidine-1-carboxylate enhances electrophilicity, making it suitable for nucleophilic additions, whereas the methyl ester in the target compound favors hydrolysis or transesterification .

- Stereochemical Complexity : The (2R) configuration in this compound contrasts with the (2R,5S) diastereomerism in the piperidine analogue, impacting biological target selectivity .

Physicochemical Properties

| Property | This compound | Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate |

|---|---|---|

| Solubility | Low in water; soluble in DCM, THF | Moderate in polar aprotic solvents (DMF, DMSO) |

| Stability | Sensitive to strong acids/bases | Stable under ambient conditions |

| Melting Point | Not reported | 129–131°C (decomposition) |

Biological Activity

Methyl (2R)-1-benzyl-2-methylazetidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to summarize the current understanding of its biological activity, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle. The presence of a carboxylate group contributes to its potential reactivity and interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of neurotrophic effects and potential therapeutic applications in various diseases.

Neurotrophic Activity

Research indicates that derivatives of azetidine-2-carboxylic acid exhibit neurotrophic properties. These compounds have been shown to promote neuronal survival and differentiation, suggesting potential applications in neurodegenerative diseases. Specifically, this compound may enhance nerve growth factor (NGF) signaling pathways, which are crucial for neuronal health and regeneration .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific receptors or enzymes involved in cellular signaling pathways related to neuroprotection and cell survival.

Potential Targets:

- Neurotrophic Receptors : The compound may bind to neurotrophic receptors such as TrkA or TrkB, which mediate the effects of neurotrophins like NGF.

- Enzymatic Pathways : It may also influence enzymatic pathways involved in neurotransmitter synthesis or degradation.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance neuronal cell viability under stress conditions. For instance, treatment with this compound increased the survival rate of cultured neurons exposed to oxidative stress, indicating its potential as a neuroprotective agent .

In Vivo Studies

Preclinical animal models have been employed to evaluate the therapeutic potential of this compound. In one study, administration of this compound resulted in improved cognitive function in models of Alzheimer's disease, likely due to its neuroprotective properties .

Data Summary

Q & A

Q. What are the challenges in analyzing degradation products under oxidative conditions?

- Methodological Answer : LC-MS/MS with collision-induced dissociation (CID) identifies oxidation products (e.g., hydroxylation at the benzyl group or ester hydrolysis). Accelerated stability testing (40°C/75% RH for 4 weeks) reveals <15% degradation, with primary byproducts characterized via tandem MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.